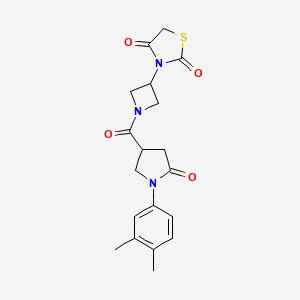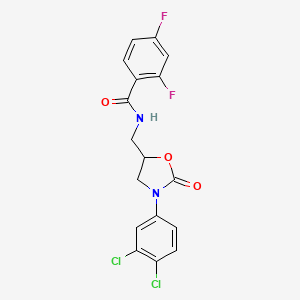![molecular formula C15H15ClN4O B2872930 3-(6-chloropyridazin-3-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one CAS No. 1351840-72-6](/img/structure/B2872930.png)
3-(6-chloropyridazin-3-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(6-chloropyridazin-3-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one” is a complex organic molecule that contains several heterocyclic rings, including a pyridazin ring and a diazocin ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the rings also suggests that this compound could exist in multiple tautomeric forms .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the chloro group could potentially be substituted with other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups and the overall structure of the molecule. For example, the presence of the nitrogen-containing rings could potentially make this compound more polar and increase its solubility in water .Aplicaciones Científicas De Investigación
Antitumor Properties
- Stevens et al. (1984) studied a derivative, 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, and found it to have curative activity against L-1210 and P388 leukemia, suggesting its potential as an antitumor agent. This compound may act as a prodrug for the acyclic triazene MCTIC (Stevens et al., 1984).
Synthesis and Chemical Transformations
- Gómez et al. (1985) described a ring-cleavage reaction of the pyridazine ring in 6H-pyrrolo[3,4-d]pyridazines, leading to the formation of 4,5-diaza-6-pyrrol-3-ylhexa-3,5-dienoates. This highlights the compound's interesting chemical behavior and potential for creating novel derivatives (Gómez et al., 1985).
Pharmacological Applications
- Sharma et al. (2013) synthesized derivatives of 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one and found them to have promising anticonvulsant and muscle relaxant activities. This suggests potential applications in treating convulsive disorders (Sharma et al., 2013).
Antimicrobial and Antiviral Activities
- Barth et al. (1996) prepared novel pyridazino[3,4-b][1,5]benzoxazepin-5(6H)-ones, demonstrating inhibition of HIV-1 reverse transcriptase. This positions such compounds as potential agents in antiviral therapies (Barth et al., 1996).
Potential for Anticonvulsant Applications
- Fiakpui et al. (1999) synthesized 5-(2-chlorophenyl)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines, showing good anticonvulsant activity in models for absence epilepsy. This suggests their utility in developing new treatments for specific types of epilepsy (Fiakpui et al., 1999).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
11-(6-chloropyridazin-3-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c16-13-4-5-14(18-17-13)19-7-10-6-11(9-19)12-2-1-3-15(21)20(12)8-10/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZAKIWYZONRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=NN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2872850.png)
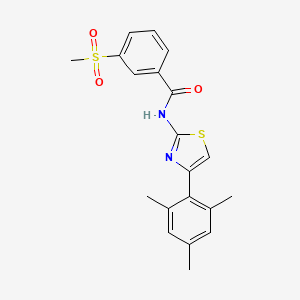
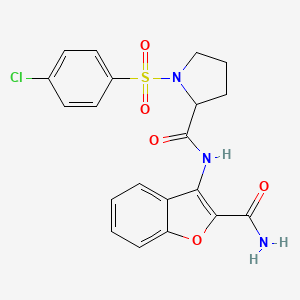
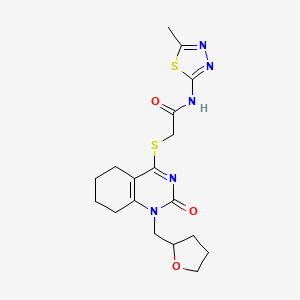
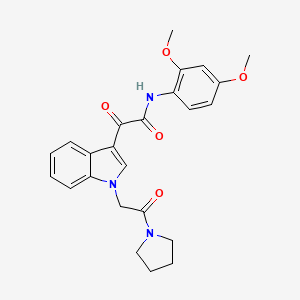

![(3r,5r,7r)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)adamantane-1-carboxamide](/img/structure/B2872859.png)

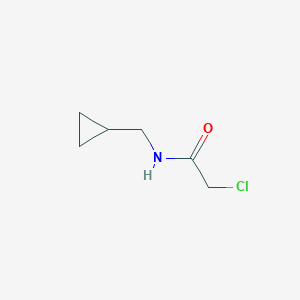
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2872863.png)
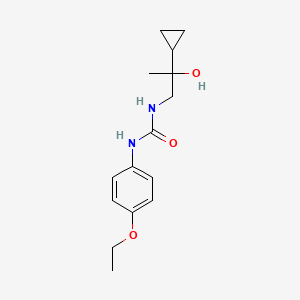
![4-((4-Methoxybenzyl)thio)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2872866.png)
